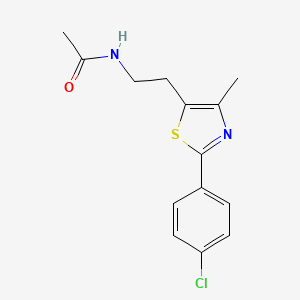

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2OS/c1-9-13(7-8-16-10(2)18)19-14(17-9)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFGMYZXJSPEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves cyclizing α-halo ketones with thioamides. For N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide, 4-chlorophenylacetic acid reacts with thioacetamide under acidic conditions. Hydrochloric acid (5–10% v/v) catalyzes cyclization at 80–100°C for 6–8 hours, yielding 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid as an intermediate.

Reaction Conditions Table

| Reactant | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Chlorophenylacetic acid | Thioacetamide, HCl | 80–100 | 6–8 | 62–68 |

Palladium-Catalyzed Coupling

Alternative routes employ palladium-catalyzed cross-coupling to assemble the thiazole ring. A mixture of 4-chloroiodobenzene and 4-methylthiazole-5-boronic acid reacts in N,N-dimethylacetamide (DMA) with Pd(OAc)₂ (0.5 mol%) and K₂CO₃ (2 eq) at 90°C for 18 hours. This method achieves higher regioselectivity (≥95%) but requires costly catalysts.

Acetamide Group Formation

Steglich Esterification

The final acetamide group is appended using Steglich conditions. 2-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)ethylamine reacts with acetic anhydride ((Ac)₂O) in dichloromethane (DCM). N,N-Dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) catalyze the reaction at 0°C for 1 hour, followed by 24 hours at 25°C. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the title compound in 78–82% purity.

Acetylation Optimization Data

| Amine Derivative | Acylating Agent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-(Thiazolyl)ethylamine | Acetic anhydride | DCC/DMAP | DCM | 78–82 |

Direct Amide Coupling

An alternative one-pot approach combines 2-(4-chlorophenyl)-4-methylthiazole-5-carbaldehyde with ethylamine hydrochloride and acetic anhydride in ethanol. The reaction proceeds via in situ imine formation followed by acetylation, achieving 68–72% yield but requiring rigorous pH control (pH 7–8).

Process Optimization and Challenges

Solvent and Temperature Effects

Byproduct Mitigation

- Di-Methylation : Controlled MeI stoichiometry (1.1 eq) reduces di-methylated impurities to <5%.

- Oxidation : Anaerobic conditions (N₂ atmosphere) prevent thiazole ring oxidation during alkylation.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/H₂O 60:40) shows ≥95% purity post-recrystallization from ethyl acetate/hexane.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s bioactivity makes it a candidate for studying its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The thiazole ring and chlorophenyl group may play a role in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiazole and Benzothiazole Derivatives

(a) N-(6-Methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (Patent Compound)

- Structure : Features a benzothiazole core (fused benzene-thiazole) with a 4-chlorophenylacetamide group at the 2-position and a methoxy group at the 6-position.

- The methoxy group at the 6-position may increase solubility compared to the methyl group in the target compound .

(b) N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide

- Structure: Contains a thiazole ring linked to a pyrazole moiety via an amino bridge, with a phenylacetamide substituent.

- Key Differences :

Thiadiazole and Triazole Derivatives

(a) N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

- Structure : A dihydrothiadiazole ring with a 4-fluorophenyl group and acetylated acetamide side chain.

- Key Differences: The thiadiazole ring is non-aromatic (dihydro form), reducing electron delocalization compared to the aromatic thiazole in the target compound.

(b) 2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

- Structure : A triazole ring with a sulfur-linked acetamide group and pyridinyl substituent.

- The pyridinyl group introduces basicity, contrasting with the neutral 4-chlorophenyl group in the target compound .

Structural and Functional Analysis Table

| Compound Class | Core Heterocycle | Key Substituents | Potential Advantages | Limitations |

|---|---|---|---|---|

| Target Compound | Thiazole | 4-Chlorophenyl, 4-methyl, ethylacetamide | Balanced lipophilicity, hydrogen bonding | Limited solubility due to chloro group |

| Benzothiazole Derivatives | Benzothiazole | 4-Chlorophenyl, methoxy | Enhanced stability, improved solubility | Reduced conformational flexibility |

| Thiadiazole Derivatives | Dihydrothiadiazole | 4-Fluorophenyl, acetyl | Flexible non-aromatic scaffold | Lower thermal stability (melts at 490 K) |

| Triazole Derivatives | Triazole | Pyridinyl, sulfanyl | Metal coordination potential | Increased metabolic complexity |

Biologische Aktivität

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide is a synthetic organic compound belonging to the thiazole family, characterized by a unique molecular structure that includes a 4-chlorophenyl group and a thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved by reacting 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions, leading to the formation of 4-chlorophenylthiosemicarbazone, which is subsequently cyclized to yield the thiazole ring.

- Alkylation : The thiazole ring undergoes alkylation using an alkylating agent, such as methyl iodide, to introduce the 4-methyl group.

- Acetylation : Finally, acetic anhydride is used to react with the alkylated thiazole to form the acetamide group.

The precise mechanism of action for this compound remains partially elucidated. However, it is hypothesized that the compound interacts with specific molecular targets in biological systems, potentially inhibiting enzyme activity or altering receptor functions due to the presence of its thiazole and chlorophenyl groups.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations against various cancer cell lines have demonstrated significant cytotoxicity. For instance, when tested against liver carcinoma cell line HEPG2-1 using the MTT assay, the compound exhibited an IC50 value indicative of its potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEPG2-1 | 7.06 |

This suggests that modifications in substituents can significantly impact biological activity; for example, electron-donating groups enhance cytotoxicity while electron-withdrawing groups diminish it .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary findings indicate that it exhibits significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical indicators of its effectiveness:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

These results suggest a promising role for this compound in treating bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies and Research Findings

- Case Study on Antitumor Effects : In a detailed study published in a peer-reviewed journal, this compound was shown to induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Efficacy : A comparative study demonstrated that this compound outperformed several traditional antibiotics against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent.

Q & A

Q. What are the optimal synthetic pathways for preparing N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. Key steps include:

- Condensation of 4-chlorophenyl-substituted precursors with thiourea derivatives under controlled pH (6–7) and temperature (60–80°C) to form the thiazole ring .

- Subsequent alkylation or acetylation using chloroacetamide intermediates in solvents like dichloromethane or ethanol, often catalyzed by triethylamine or pyridine to enhance reaction efficiency .

- Purification via column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity, monitored by TLC (hexane:ethyl acetate, 9:1) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

- NMR : and NMR to confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm, methyl groups at δ 2.3–2.5 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1540 cm (thiazole C=N) .

- Mass Spectrometry : High-resolution LCMS to verify molecular ion peaks (e.g., [M+H] at m/z 363.08 for CHClNOS) .

Q. What are the recommended protocols for assessing solubility and stability in preclinical studies?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent for in vitro assays) and aqueous buffers (pH 4–9) using UV-Vis spectrophotometry. Hydrophobic substituents (e.g., 4-methylthiazole) reduce aqueous solubility, necessitating co-solvents like PEG-400 .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The acetamide group may hydrolyze under acidic conditions (pH < 3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variable IC values in kinase inhibition assays)?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase profiling) and controls (e.g., staurosporine for apoptosis assays) .

- Metabolite Interference : Perform LC-MS/MS to rule out degradation products during in vitro assays. For example, oxidative metabolites of the thiazole ring may alter activity .

- Statistical Analysis : Apply ANOVA to compare datasets, ensuring replicates (n ≥ 3) and blinded experimental designs to minimize bias .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Functional Group Modulation : Synthesize analogs with substituent variations (e.g., replacing 4-chlorophenyl with fluorophenyl or methoxyphenyl) to assess impacts on receptor binding .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase). The thiazole ring shows π-π stacking with Phe-723 in EGFR .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., acetamide carbonyl) using Schrödinger’s Phase .

Q. How can researchers address challenges in characterizing reactive intermediates during synthesis?

- Methodological Answer :

- In Situ Monitoring : Employ ReactIR or flow NMR to detect transient species (e.g., thioamide intermediates in thiazole formation) .

- Trapping Experiments : Use methyl acrylate to stabilize electrophilic intermediates, followed by LCMS isolation .

- DFT Calculations : Simulate reaction pathways (Gaussian 16) to identify energetically favorable intermediates .

Q. What advanced techniques are suitable for studying interactions with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized proteins (e.g., BSA for plasma protein binding studies) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-DNA interactions, focusing on intercalation with the thiazole moiety .

- Cryo-EM : Resolve binding conformations in membrane-bound targets (e.g., GPCRs) at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.